molecular formula C15H20O5S B8128526 Ethyl 4,6-O-benzylidene-D-thiomannopyranoside CAS No. 142924-31-0

Ethyl 4,6-O-benzylidene-D-thiomannopyranoside

Cat. No.: B8128526
CAS No.: 142924-31-0
M. Wt: 312.4 g/mol
InChI Key: QOMMDHDGIYADCQ-QAUDVVSPSA-N
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Description

Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethyl group, a phenylmethylene group, and a thio-mannopyranoside moiety. Its distinct configuration makes it a valuable subject of study in synthetic organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available precursors. One common method includes the protection of hydroxyl groups on the mannopyranoside, followed by the introduction of the thio group. The phenylmethylene group is then added through a condensation reaction. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thio group into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the phenylmethylene group or the thio group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or a precursor to pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenylmethylene group may also interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,6-O-[®-phenylmethylene]-1-thio-beta-D-mannopyranoside: Similar structure but different stereochemistry.

    Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-glucopyranoside: Similar structure but different sugar moiety.

Uniqueness

Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside is unique due to its specific stereochemistry and the presence of both a thio group and a phenylmethylene group. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2R,4aR,6R,7S,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12+,13-,14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMMDHDGIYADCQ-QAUDVVSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187070
Record name Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142924-31-0
Record name Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142924-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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